N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide
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Overview
Description
N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an acetyl-ethyl-amino group attached to a cyclohexyl ring, which is further connected to an amino-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide typically involves the following steps:
Formation of the Acetyl-Ethyl-Amine Intermediate: This step involves the acetylation of ethylamine using acetic anhydride or acetyl chloride under basic conditions to form N-acetyl-ethylamine.
Cyclohexylation: The N-acetyl-ethylamine is then reacted with cyclohexyl bromide in the presence of a base such as sodium hydride or potassium carbonate to form N-[2-(Acetyl-ethyl-amino)-cyclohexyl]amine.
Amidation: Finally, the N-[2-(Acetyl-ethyl-amino)-cyclohexyl]amine is reacted with chloroacetic acid or its derivatives under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and acetyl groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amide derivatives with various functional groups.
Scientific Research Applications
N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Acetyl-amino)-cyclohexyl]-2-amino-acetamide: Similar structure but lacks the ethyl group.
N-[2-(Ethyl-amino)-cyclohexyl]-2-amino-acetamide: Similar structure but lacks the acetyl group.
N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide: Similar structure but with a propionamide moiety instead of acetamide.
Uniqueness
N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide is unique due to the presence of both acetyl and ethyl groups attached to the cyclohexyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-[acetyl(ethyl)amino]cyclohexyl]-2-aminoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-3-15(9(2)16)11-7-5-4-6-10(11)14-12(17)8-13/h10-11H,3-8,13H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDQNLXSRHEOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1NC(=O)CN)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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